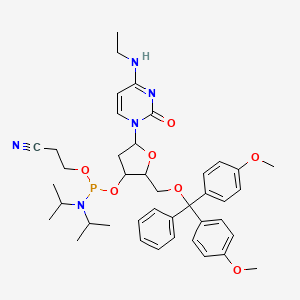
2'-Deoxy-5'-O-DMT-N4-ethylcytidine 3'-CE phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-Ethyl-2’-deoxycytidine (N4-Ethyl-DC CEP) is a modified nucleoside used in oligonucleotide synthesis. It is typically employed to minimize the deleterious effects of large variations in guanine-cytosine content in target or probe sequences during hybridization techniques, such as DNA chip or reverse hybridization protocols . This compound is known for its ability to equalize the thermal stability of guanine-cytosine and adenine-thymine base pairs, making hybridization dependent only on oligonucleotide length rather than base composition .
Métodos De Preparación
The synthesis of N4-Ethyl-2’-deoxycytidine involves the use of phosphoramidites. The N4-ethyl analogue of 2’-deoxycytidine is synthesized by coupling N6-methyl-2’-deoxyadenosine and N4-ethyl-2’-deoxycytidine with 1H-tetrazole . The acetyl-protected monomers are prepared to prevent branching reactions, which can occur at the secondary amine positions . These monomers are compatible with various deprotection strategies, ranging from UltraMild to UltraFast . Industrial production methods involve the use of automated oligonucleotide synthesizers, which complete sequential chemical reactions using phosphoramidites to produce nucleotide chains .
Análisis De Reacciones Químicas
N4-Ethyl-2’-deoxycytidine undergoes several types of chemical reactions, including:
Hybridization: It hybridizes specifically to natural deoxyguanosine, but the stability of the base pair is reduced to the level of an adenine-thymine base pair.
Coupling Reactions: Coupling with 1H-tetrazole leads to a trace of branching at the secondary amine positions, while the use of DCI (dicyanoimidazole) as an activator reduces branching.
Deprotection: The acetyl-protected monomers are deprotected using standard methods recommended by synthesizer manufacturers.
Aplicaciones Científicas De Investigación
N4-Ethyl-2’-deoxycytidine is widely used in scientific research, particularly in the following areas:
Duplex Stability Studies: It is used to alter the stability and melting point of oligonucleotide duplexes.
Mutagenesis Studies: The compound is employed to study the mutagenic effects of methylation of exocyclic amines.
Therapeutic Applications: It is used in the development of oligonucleotide-based therapeutics.
Diagnostic Applications: The compound is used in the synthesis of oligonucleotides for diagnostic assays.
Mecanismo De Acción
N4-Ethyl-2’-deoxycytidine exerts its effects by hybridizing specifically to natural deoxyguanosine. The N4-ethyl modification reduces the stability of the base pair to the level of an adenine-thymine base pair, thereby normalizing the thermal stability of guanine-cytosine and adenine-thymine base pairs . This modification ensures that hybridization is dependent only on oligonucleotide length and not on base composition .
Comparación Con Compuestos Similares
N4-Ethyl-2’-deoxycytidine is unique in its ability to equalize the thermal stability of guanine-cytosine and adenine-thymine base pairs. Similar compounds include:
5-Methyl-2’-deoxycytidine: Used to study the effects of methylation on DNA stability.
8-Oxo-2’-deoxyguanosine: Mimics oxidized guanine and is used in mutagenesis studies.
N6-Methyl-2’-deoxyadenosine: Used to study the effects of methylation on adenine.
These compounds are used in various structural and mutagenesis studies, but N4-Ethyl-2’-deoxycytidine is particularly notable for its role in normalizing thermal stability during hybridization .
Propiedades
Fórmula molecular |
C41H52N5O7P |
|---|---|
Peso molecular |
757.9 g/mol |
Nombre IUPAC |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(ethylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H52N5O7P/c1-8-43-38-23-25-45(40(47)44-38)39-27-36(53-54(51-26-12-24-42)46(29(2)3)30(4)5)37(52-39)28-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h9-11,13-23,25,29-30,36-37,39H,8,12,26-28H2,1-7H3,(H,43,44,47) |
Clave InChI |
LGNGWXZNSIMWIS-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


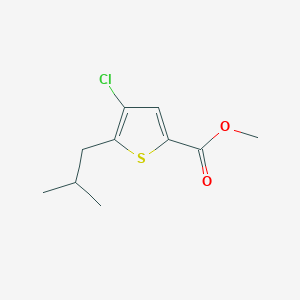

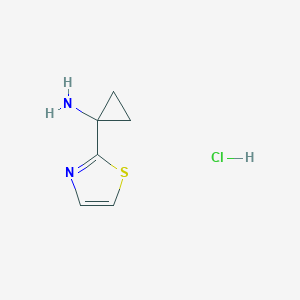
![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)
![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
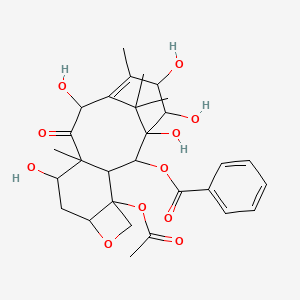
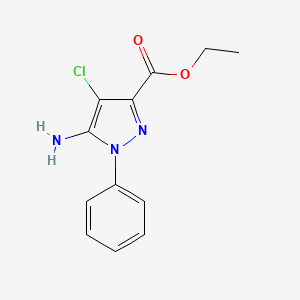
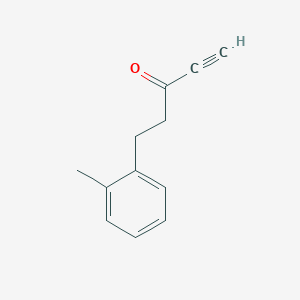


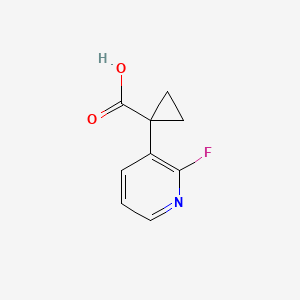
![Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester](/img/structure/B12064525.png)
![(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)

